molecular formula C9H6FNS B1450307 2-Fluoro-3-(thienyl)pyridine CAS No. 1437794-91-6

2-Fluoro-3-(thienyl)pyridine

Cat. No. B1450307
M. Wt: 179.22 g/mol
InChI Key: UJSHMURIBVPKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(thienyl)pyridine is a chemical compound with the CAS Number: 1437794-91-6 . It has a molecular weight of 179.22 and its IUPAC name is 2-fluoro-3-(thiophen-2-yl)pyridine . It is used in scientific research due to its unique properties, which make it valuable for synthesizing new molecules and studying their applications in various fields such as pharmaceuticals and materials science.


Synthesis Analysis

The synthesis of 2-Fluoro-3-(thienyl)pyridine involves several methods. One method involves the reaction of 2-Fluoropyridine with thiophene . Another method involves the Suzuki–Miyaura cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-(thienyl)pyridine is represented by the linear formula C9H6FNS . The InChI Code for this compound is 1S/C9H6FNS/c10-9-7 (3-1-5-11-9)8-4-2-6-12-8/h1-6H .


Physical And Chemical Properties Analysis

2-Fluoro-3-(thienyl)pyridine is stored at refrigerated temperatures . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Fluorescent Chemosensors

  • Application Summary : “2-Fluoro-3-(thienyl)pyridine” is used in the development of π-conjugated polymer-based sensors, which have attracted much attention due to their amplified detection sensitivity in the detection of a variety of environmental pollutants and bioactive compounds .
  • Methods of Application : The specific methods of application are not detailed in the source, but generally involve the synthesis of conjugated polymers with N-heterocyclic moieties .
  • Results or Outcomes : These sensors have shown significant progress over the past two decades, with a surge in research in this field observed in the last ten years .

2. Nitric Oxide Detection

  • Application Summary : A new Hantzsch ester fluorescent probe (TPC) containing a thienyl-pyridine group appended to the dihydropyridine ring was synthesized and characterized and successfully applied in the fluorescent sensing of nitric oxide (NO) in aqueous solution .
  • Methods of Application : The fluorescence of probe TPC shows extremely strong blue fluorescence, while its fluorescence was greatly switched off upon the addition of NO solution .
  • Results or Outcomes : The probe showed high selectivity and sensitivity to NO. The limit of the detection was calculated to be 0.4 µM . The probe shows good stability over a broad pH range (pH > 4) .

3. Herbicides and Insecticides

  • Application Summary : Fluorinated pyridines, such as “2-Fluoro-3-(thienyl)pyridine”, have been used as starting materials for the synthesis of some herbicides and insecticides .
  • Methods of Application : The specific methods of application are not detailed in the source, but generally involve the synthesis of fluorinated pyridines .
  • Results or Outcomes : The use of fluorinated pyridines in the synthesis of herbicides and insecticides could potentially enhance their effectiveness, but specific results or outcomes are not provided in the source .

4. Synthesis of Thieno[3,2-d]pyrimidin-4-ones

  • Application Summary : Thienyl-pyridine derivatives, such as “2-Fluoro-3-(thienyl)pyridine”, could potentially be used in the synthesis of thieno[3,2-d]pyrimidin-4-ones .
  • Methods of Application : The synthesis generally involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .
  • Results or Outcomes : Thieno[3,2-d]pyrimidin-4-ones have a wide range of applications in medicinal chemistry, but specific results or outcomes are not provided in the source .

Safety And Hazards

The safety data sheet for 2-Fluoro-3-(thienyl)pyridine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-fluoro-3-thiophen-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNS/c10-9-7(3-1-5-11-9)8-4-2-6-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSHMURIBVPKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(thienyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-(thienyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-(thienyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Fluoro-3-(thienyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Fluoro-3-(thienyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Fluoro-3-(thienyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Fluoro-3-(thienyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.